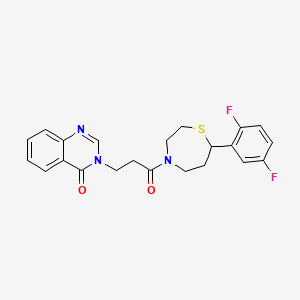

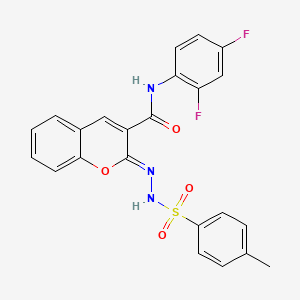

![molecular formula C24H26N6O2 B2551410 2-({4-[3-(3-メトキシフェニル)-1H-ピラゾール-5-カルボニル]ピペラジン-1-イル}メチル)-1-メチル-1H-1,3-ベンゾジアゾール CAS No. 1188274-38-5](/img/structure/B2551410.png)

2-({4-[3-(3-メトキシフェニル)-1H-ピラゾール-5-カルボニル]ピペラジン-1-イル}メチル)-1-メチル-1H-1,3-ベンゾジアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C24H26N6O2 and its molecular weight is 430.512. The purity is usually 95%.

BenchChem offers high-quality 2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

この化合物の構造は、潜在的な抗菌特性を示唆しています。ピペラジン誘導体は、細菌感染症の治療能力について研究されてきました。 研究者らは、特定の細菌株に対する有効性、作用機序、既存の抗生物質との相乗効果の可能性を探求することができます .

抗真菌特性

ピペラジンとベンゾイミダゾール部分の存在を考えると、この化合物は抗真菌活性を示す可能性があります。 カンジダ種などの真菌病原体に対する影響を調査することは有益です .

抗ウイルス用途

ピペラジンベースの化合物は、抗ウイルス効果を示すことが示されています。 研究者は、RNAまたはDNAウイルスを含む特定のウイルスに対する活性、および作用機序を評価することができます .

抗炎症効果

ベンゾジアゾール環系は、抗炎症特性と関連付けられています。 この化合物が炎症性経路を調節するかどうかを調査することは、洞察力があります .

抗がん研究

ピペラジン誘導体は、潜在的な抗がん剤として研究されてきました。 研究者は、その細胞毒性、選択性、およびがん細胞株への影響を評価することができます .

神経保護の可能性

ベンゾジアゾール成分を考えると、この化合物は神経保護効果がある可能性があります。 研究者は、パーキンソン病やアルツハイマー病などの神経変性疾患に対する影響を調査することができます .

精神活性

治療目的には一般的に望ましくありませんが、ピペラジン環を含む化合物は、精神活性物質として違法に使用されてきました。 中枢神経系への影響を理解することは関連する可能性があります .

代謝性疾患

作用機序

Target of Action

The primary target of the compound 2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole, also known as [5-(3-methoxyphenyl)pyrazolidin-3-yl]-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone, is the alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction leads to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action involve changes in the function of the alpha1-adrenergic receptors. This can lead to alterations in the contraction of smooth muscles in various parts of the body, affecting conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

特性

IUPAC Name |

[5-(3-methoxyphenyl)pyrazolidin-3-yl]-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2/c1-28-22-9-4-3-8-19(22)25-23(28)16-29-10-12-30(13-11-29)24(31)21-15-20(26-27-21)17-6-5-7-18(14-17)32-2/h3-9,14,20-21,26-27H,10-13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHOGKBIFOQYDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4CC(NN4)C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

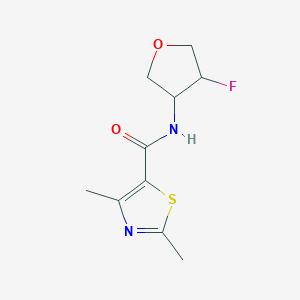

![N-(2-ethoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2551328.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)

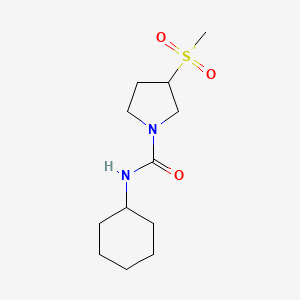

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2551341.png)

![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B2551344.png)

![2-(benzylsulfanyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B2551346.png)

![3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2551348.png)